Cas no 1243481-34-6 (3-Cyclopropoxy-5-fluoro-N-methylaniline)

3-Cyclopropoxy-5-fluoro-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- 3-Cyclopropoxy-5-fluoro-N-methylaniline
- MB30443
- C71964
- 1243481-34-6
- MFCD17004957
- AKOS027461138
- CS-0161119
- DS-19208
- 3-cyclopropyloxy-5-fluoro-N-methylaniline
- DB-151870
- 3-CYCLOPROPOXY-5-FLUORO-N-METHYLANILINE
-
- インチ: InChI=1S/C10H12FNO/c1-12-8-4-7(11)5-10(6-8)13-9-2-3-9/h4-6,9,12H,2-3H2,1H3
- InChIKey: UJDZTBJTFDKNEF-UHFFFAOYSA-N
- SMILES: CNC1=CC(=CC(=C1)F)OC2CC2
計算された属性
- 精确分子量: 181.090292168g/mol
- 同位素质量: 181.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 2.5
3-Cyclopropoxy-5-fluoro-N-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB492109-250 mg |
3-Cyclopropoxy-5-fluoro-N-methylaniline; . |
1243481-34-6 | 250MG |
€133.00 | 2022-07-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX121-50mg |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 97% | 50mg |
71.0CNY | 2021-07-12 | |
Cooke Chemical | BD1044532-100mg |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 97% | 100mg |
RMB 113.60 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C894752-250mg |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 97% | 250mg |
¥494.10 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX121-100mg |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 97% | 100mg |
290CNY | 2021-05-08 | |
Apollo Scientific | PC910627-1g |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 97% | 1g |
£186.00 | 2025-02-22 | |
Ambeed | A420669-100mg |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 97% | 100mg |
$21.0 | 2024-04-25 | |
Chemenu | CM248453-1g |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 95%+ | 1g |
$168 | 2023-02-18 | |
Apollo Scientific | PC910627-250mg |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 97% | 250mg |
£62.00 | 2023-09-01 | |
Chemenu | CM248453-5g |
3-Cyclopropoxy-5-fluoro-N-methylaniline |
1243481-34-6 | 95+% | 5g |
$449 | 2022-06-13 |
3-Cyclopropoxy-5-fluoro-N-methylaniline 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
3-Cyclopropoxy-5-fluoro-N-methylanilineに関する追加情報
Comprehensive Overview of 3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS No. 1243481-34-6): Properties, Applications, and Industry Insights
3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS No. 1243481-34-6) is a specialized organic compound with a unique molecular structure that combines a cyclopropyl ether moiety, a fluoro-substituted aromatic ring, and an N-methylaniline group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for drug discovery and crop protection agents. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile intermediate for designing molecules with tailored biological activities.
In recent years, the demand for fluoroaromatic compounds like 3-Cyclopropoxy-5-fluoro-N-methylaniline has surged, driven by trends in precision medicine and sustainable agriculture. Researchers are particularly interested in its potential to modulate enzyme inhibition or receptor binding, which aligns with current industry focus on targeted therapies. The compound's lipophilicity and metabolic stability parameters, calculated using modern computational chemistry tools, suggest promising ADME properties for pharmaceutical applications.
The synthesis of 1243481-34-6 typically involves multi-step organic transformations, including etherification of phenolic intermediates and subsequent N-methylation reactions. Process chemists have developed optimized routes that emphasize atom economy and green chemistry principles, responding to growing concerns about environmental impact in chemical manufacturing. Analytical characterization using HPLC-MS and NMR spectroscopy confirms the high purity (>98%) typically required for research applications.
From a commercial perspective, 3-Cyclopropoxy-5-fluoro-N-methylaniline occupies a niche but growing segment in the fine chemicals market. Suppliers often highlight its availability as a custom synthesis product with various packaging options to meet diverse research needs. The compound's storage stability under inert conditions and its compatibility with common organic solvents make it practical for laboratory use. Current market intelligence suggests increasing patent activity surrounding derivatives of this scaffold, particularly in CNS drug development and selective herbicides.
Emerging applications for CAS 1243481-34-6 include its use in photoredox catalysis and as a precursor for functional materials. Materials scientists have explored its incorporation into liquid crystal compositions and organic electronic components, capitalizing on the electronic effects imparted by its substituents. These developments align with broader industry movements toward multifunctional compounds that serve both biomedical and technological purposes.
Quality control protocols for 3-Cyclopropoxy-5-fluoro-N-methylaniline typically involve rigorous spectroscopic verification and chromatographic purity assessments. Analytical methods development for this compound reflects the pharmaceutical industry's emphasis on quality by design (QbD) principles. Researchers frequently search for detailed spectral data and reference standards to support their work with this material, underscoring the need for comprehensive technical documentation from suppliers.
The safety profile of 1243481-34-6 has been evaluated through standard toxicological screening methods. While not classified as hazardous under current regulations, proper laboratory handling practices are recommended, including the use of personal protective equipment (PPE) and engineering controls. This precautionary approach reflects the evolving standards for chemical safety in research environments and responds to increased scrutiny of occupational health practices.
Future research directions for 3-Cyclopropoxy-5-fluoro-N-methylaniline derivatives may focus on their potential in combinatorial chemistry libraries and high-throughput screening platforms. The compound's structural features make it particularly interesting for developing allosteric modulators and proteolysis targeting chimeras (PROTACs), two rapidly growing areas in drug discovery. These applications position CAS 1243481-34-6 as a valuable tool in the ongoing quest for innovative therapeutics addressing unmet medical needs.
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